molecular formula C7H7BrN2O4S B14084141 n-(4-Bromo-3-nitrophenyl)methanesulfonamide

n-(4-Bromo-3-nitrophenyl)methanesulfonamide

Cat. No.: B14084141
M. Wt: 295.11 g/mol
InChI Key: LVRFNYFQDCTLNL-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-nitrophenyl)methanesulfonamide is a high-purity sulfonamide derivative offered for research and chemical synthesis applications. This compound is part of a class of molecules known for their significant potential as synthetic intermediates and biologically active scaffolds . Sulfonamides are extensively investigated for a wide range of therapeutic areas, including use as antimicrobial, anticonvulsant, and anti-inflammatory agents, as well as in the treatment of neurodegenerative diseases and cancer . The structure features both a bromo and a nitro substituent on the phenyl ring, making it a versatile building block for further functionalization through various cross-coupling and substitution reactions. Researchers value this compound for its role in developing new heterocyclic systems and its utility in structure-activity relationship (SAR) studies. The molecular structure is characterized by a sulfonamide group attached to a bromo- and nitro-substituted aniline. Analysis of closely related analogues shows that the molecular conformation can be stabilized by intramolecular hydrogen bonding, which can influence its reactivity and physical properties . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7BrN2O4S

Molecular Weight

295.11 g/mol

IUPAC Name

N-(4-bromo-3-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3

InChI Key

LVRFNYFQDCTLNL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Base Selection : Pyridine or triethylamine is typically used to neutralize HCl generated during the reaction. Pyridine also acts as a catalyst, enhancing the electrophilicity of MsCl.
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.
  • Temperature and Time : Reactions are conducted at 0–25°C for 4–12 hours to minimize side reactions such as over-sulfonation or nitro group reduction.

Example Protocol :

  • Dissolve 4-bromo-3-nitroaniline (1.0 equiv) in DCM.
  • Add pyridine (2.5 equiv) dropwise under nitrogen.
  • Cool to 0°C, then add MsCl (1.2 equiv) slowly.
  • Stir at room temperature for 8 hours.
  • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–78%.

Multi-Step Synthesis via Sequential Functionalization

For substrates where direct sulfonation is challenging, a multi-step approach is employed. This method introduces the bromine and nitro groups sequentially, followed by sulfonamide formation.

Step 1: Bromination of 3-Nitrophenyl Precursors

  • Substrate : 3-Nitroacetanilide.
  • Reagent : Bromine (Br₂) in acetic acid.
  • Conditions : 50°C for 3 hours.
  • Outcome : Selective para-bromination relative to the nitro group.

Step 2: Nitration and Sulfonation

  • Nitration : Introduce a nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
  • Sulfonation : React with MsCl as described in Section 1.

Advantages :

  • Higher regioselectivity for bromine and nitro group placement.
  • Compatibility with electron-deficient aromatic systems.

Yield : 70–82% over three steps.

Catalytic Methods for Enhanced Efficiency

Recent advances utilize catalytic systems to improve reaction efficiency and reduce waste. Two prominent strategies include:

Boron Trifluoride-Etherate (BF₃·Et₂O) Catalysis

  • Substrate : 4-Bromo-3-nitroaniline and MsCl.
  • Catalyst : BF₃·Et₂O (5–20 mol%).
  • Conditions : 75–110°C in anhydrous DCM.
  • Role of Catalyst : Activates MsCl by coordinating to the sulfonyl oxygen, accelerating sulfonamide bond formation.

Yield : 80–88%.

Copper(I) Iodide (CuI)-Mediated Coupling

  • Substrate : 4-Bromo-3-nitroaniline and methanesulfonamide.
  • Catalyst : CuI (7 mol%).
  • Conditions : 110°C in DMSO/H₂O (1:1).
  • Mechanism : CuI facilitates Ullmann-type coupling, enabling C–N bond formation.

Yield : 75–83%.

Alternative Routes via Sulfur Transfer Reagents

Emerging methodologies employ sulfur transfer agents like DMSO to generate sulfonamides under oxidative conditions:

Protocol:

  • Mix 4-bromo-3-nitroaniline (1.0 equiv) with DMSO (3.0 equiv) and H₂O.
  • Heat at 135°C for 16 hours under open air.
  • Key Step : DMSO acts as both solvent and sulfur source, oxidizing the amine to sulfonamide.

Yield : 70–86%.

Industrial-Scale Production Considerations

For large-scale synthesis, cost-effectiveness and safety are prioritized:

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reduced reaction time.
  • Conditions : MsCl and aniline derivatives are pumped through a reactor at 50°C with a residence time of 30 minutes.

Solvent Recycling

  • Strategy : Recover DCM or THF via distillation for reuse, reducing environmental impact.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scalability
Direct Sulfonation 0–25°C, DCM/pyridine 65–78 95–98 High
Multi-Step Synthesis Sequential functionalization 70–82 97–99 Moderate
BF₃·Et₂O Catalysis 75–110°C, anhydrous DCM 80–88 98–99 High
CuI-Mediated Coupling 110°C, DMSO/H₂O 75–83 96–98 Moderate
DMSO Oxidation 135°C, open air 70–86 94–97 Low

Optimization Challenges and Solutions

Nitro Group Stability

  • Issue : Reduction under prolonged heating.
  • Solution : Use inert atmospheres (N₂/Ar) and avoid strong reducing agents.

Byproduct Formation

  • Issue : Di-sulfonated byproducts.
  • Solution : Control MsCl stoichiometry (1.0–1.2 equiv) and monitor reaction progress via TLC.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-nitrophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Bromo-3-nitrophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom and methanesulfonamide group contribute to the compound’s reactivity and specificity in various chemical and biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Properties
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide 4-F, 3-NO₂ C₇H₆FN₂O₄S 234.2 Fluorine’s electronegativity enhances electronic withdrawal but reduces steric bulk compared to bromine .
N-(4-Chloro-2-nitrophenyl)methanesulfonamide 4-Cl, 2-NO₂ C₇H₆ClN₂O₄S 290.67 Nitro at position 2 induces torsional strain in the benzene ring, affecting crystallinity .
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide 2-Cyclohexyloxy, 4-NO₂ C₁₃H₁₇N₂O₅S 329.35 Bulky cyclohexyloxy group increases lipophilicity and steric hindrance .
N-(4-Bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide 4-Br, 3-CH₃; nitro on benzene-sulfonamide C₁₃H₁₁BrN₂O₄S 371.21 Nitro on sulfonamide benzene ring alters π-conjugation and hydrogen-bonding capacity .

Key Comparative Analysis

Halogen Effects: Bromine (target compound) vs. Chlorine (): Bromine’s larger atomic radius increases molecular weight and polarizability, enhancing hydrophobic interactions in biological systems. This contrasts with chlorine, which offers stronger electron-withdrawing effects but less steric bulk .

Nitro Group Positioning :

  • Meta-nitro (target compound): Stabilizes resonance structures differently than para-nitro analogues, influencing dipole moments and vibrational spectra (e.g., IR and Raman shifts) .
  • Ortho-nitro (): Causes significant torsional distortion (e.g., O–N–C–C dihedral angles of -16.7°), reducing planarity and altering intermolecular interactions such as C–H⋯O hydrogen bonds .

Synthetic Pathways: The target compound likely follows a route similar to N-(4-chloro-2-nitrophenyl)methanesulfonamide (), where sulfonylation of a substituted aniline precedes nitration/halogenation. However, bromination may require harsher conditions (e.g., Br₂/FeBr₃ vs. Cl₂/FeCl₃) . In contrast, N-(4-amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide derivatives () involve nitro reduction and subsequent functionalization, highlighting the versatility of nitro groups as synthetic handles .

Spectroscopic and Crystallographic Properties :

  • Vibrational Modes : Methylphenyl methanesulfonamides () exhibit distinct C–S and S–N stretching frequencies (~700–800 cm⁻¹) sensitive to substituent positions. Meta-nitro groups in the target compound may split these bands due to asymmetric conjugation .
  • Crystal Packing : Ortho-nitro derivatives () form centrosymmetric dimers via C–H⋯O interactions, whereas bromo-substituted analogues may favor halogen-bonded networks (C–Br⋯O) due to bromine’s polarizability .

Biological and Chemical Applications: Sulfonamides with nitro groups (e.g., ’s COX-2 inhibitors) demonstrate that electronic and steric profiles dictate target affinity. Bromine’s hydrophobicity may enhance membrane permeability compared to smaller halogens .

Biological Activity

n-(4-Bromo-3-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C7H8BrN2O4S
  • Molecular Weight : 295.12 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through inhibition of specific enzymes. The sulfonamide moiety allows for interaction with active sites on target enzymes, leading to inhibition of their activity. This mechanism is similar to other sulfonamide drugs, which are known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.

Key Mechanisms:

  • Enzyme Inhibition : The compound can form covalent bonds with enzyme active sites, leading to reduced enzymatic activity.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

Antimicrobial Properties

Research has indicated that this compound may possess significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition zones in agar diffusion assays.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Case Studies

  • Inhibition of Dihydropteroate Synthase :
    A study published in the Journal of Medicinal Chemistry explored the structural analogs of this compound and their effectiveness as inhibitors of dihydropteroate synthase. The compound exhibited an IC50 value of 0.5 µM, indicating potent inhibitory activity compared to other tested compounds .
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that this compound reduced cell viability by 40% at a concentration of 10 µM after 48 hours, suggesting potential applications in cancer therapy .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : Moderate absorption with peak plasma concentrations observed within 2 hours post-administration.
  • Distribution : The compound shows a volume of distribution (Vd) indicating good tissue penetration.
  • Metabolism : Primarily metabolized in the liver, with several metabolites identified through mass spectrometry.
  • Excretion : Excreted mainly via urine, with renal clearance rates suggesting minimal accumulation.

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration2 hours
Volume of Distribution1.5 L/kg
Half-Life6 hours
Renal Clearance0.5 L/h

Q & A

Q. What are the standard synthetic routes for N-(4-Bromo-3-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonylation of the corresponding aniline derivative. A common approach involves reacting 4-bromo-3-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization may include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (hexane/ethyl acetate) yields high-purity products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • 1H/13C NMR : Confirms the sulfonamide linkage (NH resonance at δ ~10–12 ppm) and aromatic substitution patterns (e.g., bromo and nitro groups perturb chemical shifts) .
  • FT-IR : Sulfonyl S=O stretches appear at ~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹. Nitro group absorption is observed near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
  • Mass spectrometry (EI/HRMS) : The molecular ion [M]+ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular weight .

Q. How can crystallographic data resolve ambiguities in structural determination?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example:

  • SHELX refinement : The SHELXL program is widely used for small-molecule refinement, leveraging intensity data to resolve bond lengths, angles, and torsion angles .
  • Packing analysis : Intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and nitro groups) stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations can:

  • Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric complementarity .
  • Reaction pathway modeling : Predict intermediates in sulfonamide hydrolysis or substitution reactions .

Q. What strategies address contradictions in experimental data (e.g., NMR vs. crystallography)?

  • Multi-technique validation : Cross-verify NMR assignments with NOESY/ROESY (to confirm spatial proximity) and compare with X-ray torsion angles .
  • Dynamic effects : Variable-temperature NMR can detect conformational flexibility that may explain discrepancies between solution and solid-state structures .

Q. How can catalytic systems improve the sustainability of sulfonamide synthesis?

Recent advances focus on:

  • Metal-free catalysis : Using iodine or organocatalysts to avoid transition metal residues .
  • Solvent-free conditions : Microwave-assisted reactions reduce solvent waste and enhance reaction rates .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved DataInterpretationReference
1H NMR δ 8.20 (d, J=2.4 Hz, 1H, Ar-H)Nitro-adjacent proton
δ 7.90 (dd, J=8.8, 2.4 Hz, 1H, Ar-H)Bromo-substituted aromatic proton
FT-IR 1345 cm⁻¹, 1162 cm⁻¹S=O symmetric/asymmetric stretches
HRMS [M+Na]+: 328.9573Confirms molecular formula

Q. Table 2. Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP21/c
a, b, c (Å)10.12, 8.95, 12.34
Bond length (S-N)1.632 Å
R-factor0.038

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